molecular formula C13H12N2O2S2 B14494534 4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide CAS No. 64358-87-8

4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide

Cat. No.: B14494534
CAS No.: 64358-87-8
M. Wt: 292.4 g/mol
InChI Key: GVZZOMGYQKKQJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of both an amino group and a sulfonamide group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration: Benzene undergoes nitration to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline using reducing agents such as tin and hydrochloric acid.

    Acetylation: Aniline is acetylated to form acetanilide.

    Sulfonation: Acetanilide is treated with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.

    Amination: The sulfonyl chloride is then treated with ammonia to replace the chlorine with an amino group, yielding 4-acetamidobenzenesulfonamide.

    Hydrolysis: Finally, hydrolysis of the sulfonamide produces the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-(benzenecarbothioyl)benzene-1-sulfonamide is unique due to its specific structural features, which allow it to undergo a variety of chemical reactions and make it suitable for diverse applications in research and industry.

Properties

CAS No.

64358-87-8

Molecular Formula

C13H12N2O2S2

Molecular Weight

292.4 g/mol

IUPAC Name

4-amino-2-(benzenecarbonothioyl)benzenesulfonamide

InChI

InChI=1S/C13H12N2O2S2/c14-10-6-7-12(19(15,16)17)11(8-10)13(18)9-4-2-1-3-5-9/h1-8H,14H2,(H2,15,16,17)

InChI Key

GVZZOMGYQKKQJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)C2=C(C=CC(=C2)N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.